4-(p-Tolyl)butyric acid

Description

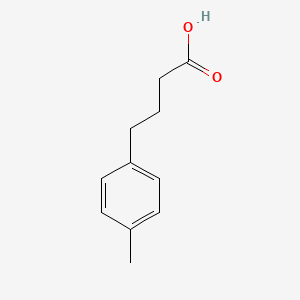

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWOVMRDYFFXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196434 | |

| Record name | 4-p-Tolylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-22-6 | |

| Record name | 4-Methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-p-Tolylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-p-Tolylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-p-tolylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-p-Tolylbutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD42J3Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(p-Tolyl)butyric Acid from Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient method for synthesizing 4-(p-Tolyl)butyric acid, a valuable building block in pharmaceutical and chemical research. The synthesis leverages the Friedel-Crafts acylation of toluene with γ-butyrolactone, followed by a reduction of the resulting keto-acid. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The structural motif of an arylbutyric acid is found in a variety of biologically active molecules. This synthesis route, starting from readily available and cost-effective materials like toluene and γ-butyrolactone, presents an attractive and scalable method for producing this key intermediate.

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from γ-butyrolactone is typically achieved through a two-step process:

-

Friedel-Crafts Acylation: Toluene undergoes a Friedel-Crafts acylation reaction with γ-butyrolactone in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(p-tolyl)butanoic acid.[1][2]

-

Reduction: The keto group of the intermediate, 4-oxo-4-(p-tolyl)butanoic acid, is then reduced to a methylene group to yield the final product, this compound. This can be accomplished using methods like the Clemmensen or Wolff-Kishner reduction.[3][4][5][6]

This approach is advantageous as it avoids the use of hazardous reagents like diazomethane and provides good yields.[1]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Friedel-Crafts Acylation: The Key C-C Bond Formation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7][8][9] In this specific synthesis, the reaction proceeds as follows:

-

Activation of Butyrolactone: The Lewis acid catalyst, aluminum chloride, coordinates with the carbonyl oxygen of γ-butyrolactone. This coordination polarizes the C-O bond, making the carbonyl carbon highly electrophilic.

-

Formation of the Acylium Ion Complex: The lactone ring opens to form a complex containing a resonance-stabilized acylium ion. This species is the active electrophile in the reaction.[8]

-

Electrophilic Attack: The electron-rich toluene ring attacks the electrophilic acylium ion complex. The methyl group of toluene is an activating group and directs the substitution to the para position due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the 4-oxo-4-(p-tolyl)butanoic acid complexed with aluminum chloride.[7]

-

Hydrolysis: Aqueous workup destroys the aluminum chloride complex, liberating the keto-acid product.

Caption: Friedel-Crafts Acylation Workflow.

Reduction of the Keto Group: Choosing the Right Method

The choice of reduction method for the intermediate keto-acid is critical and depends on the overall stability of the molecule.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][6] It is particularly effective for aryl-alkyl ketones.[3][6] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[3][10]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[5][11][12] It is a valuable alternative for substrates that are unstable in strong acid.[5][10]

For the synthesis of this compound, both methods are viable, with the Clemmensen reduction often being a more classical choice for this type of transformation.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | (Excess, Solvent) | - |

| γ-Butyrolactone | 86.09 | (To be determined) | (Limiting Reagent) |

| Anhydrous Aluminum Chloride | 133.34 | (Stoichiometric excess) | - |

| Zinc Amalgam (Zn(Hg)) | - | (Excess) | - |

| Concentrated Hydrochloric Acid | 36.46 | (Excess) | - |

| Diethyl Ether | 74.12 | (For extraction) | - |

| Saturated Sodium Bicarbonate Solution | - | (For washing) | - |

| Anhydrous Magnesium Sulfate | 120.37 | (For drying) | - |

Procedure

Step 1: Friedel-Crafts Acylation

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

-

Charge the flask with anhydrous aluminum chloride and an excess of toluene.

-

Cool the mixture in an ice bath and slowly add γ-butyrolactone dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature, then heat to a moderate temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.[1]

-

Cool the reaction mixture back to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the complex.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product.

-

Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-(p-tolyl)butanoic acid.

-

Filter the solid, wash with cold water, and dry.

Step 2: Clemmensen Reduction

-

In a round-bottom flask equipped with a reflux condenser, add the crude 4-oxo-4-(p-tolyl)butanoic acid, zinc amalgam, and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and decant the aqueous layer.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution.

-

Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Sources

- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 2. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. scribd.com [scribd.com]

- 10. Clemmensen Reduction [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Wolff-Kishner Reduction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(p-Tolyl)butyric Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(p-Tolyl)butyric acid, also known by its IUPAC name 4-(4-methylphenyl)butanoic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a butyric acid chain attached to a p-tolyl group, imparts a combination of hydrophilic (the carboxylic acid head) and lipophilic (the aromatic ring and alkyl chain) characteristics. This amphiphilicity makes it a valuable building block and intermediate in various fields of chemical research and development.[1] In the pharmaceutical industry, it serves as a scaffold for the synthesis of more complex, biologically active molecules, where its metabolic pathways and interactions are of significant interest.[2] Furthermore, its properties are leveraged in the formulation of specialty polymers and chemicals, enhancing the performance characteristics of materials like plastics and coatings.[2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and essential safety information for researchers, scientists, and drug development professionals.

Compound Identification

Correctly identifying a chemical substance is the foundation of all scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 4521-22-6 | [3][4] |

| IUPAC Name | 4-(4-methylphenyl)butanoic acid | [3] |

| Synonyms | 4-(4-Methylphenyl)butyric acid, Benzenebutanoic acid, 4-methyl- | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [1] |

| SMILES | CC1=CC=C(CCCC(O)=O)C=C1 | |

| InChIKey | IXWOVMRDYFFXGI-UHFFFAOYSA-N | [3][5] |

Core Physicochemical Properties: A Summary

The utility of a compound in drug development and material science is dictated by its physicochemical profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Significance in R&D | Source(s) |

| Appearance | White to cream crystalline powder or flakes | Indicates purity and handling characteristics. | [4] |

| Melting Point | 54 - 63 °C | Critical for purity assessment and formulation processing (e.g., hot-melt extrusion). | [1] |

| Boiling Point | 150 °C @ 1 mmHg | Defines the upper-temperature limit for handling in a liquid state and is used in purification by distillation. | [4][6] |

| Density | 1.072 g/cm³ | Important for formulation calculations and process engineering. | [4] |

| pKa (Predicted) | 4.77 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. | [6] |

| logP (Predicted) | 2.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Detailed Physicochemical Analysis

Acidity and Ionization (pKa)

The carboxylic acid moiety is the primary ionizable group in this compound. Its acidity, quantified by the pKa, is a critical parameter. The predicted pKa of approximately 4.77 indicates it is a weak acid, similar to other benzoic and phenylalkanoic acids.[6]

Scientific Rationale: At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (-COOH). At a pH above its pKa, it will be in its ionized, deprotonated carboxylate form (-COO⁻). This equilibrium is fundamentally important in drug development:

-

Absorption: The neutral form is generally more lipophilic and thus more readily absorbed across lipid-rich biological membranes, such as the gastrointestinal tract.

-

Solubility: The ionized (salt) form is typically much more soluble in aqueous media, which is crucial for developing parenteral (injectable) formulations.

-

Target Binding: The charge state can dramatically affect how the molecule interacts with its biological target.

Lipophilicity and Permeability (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A predicted XLogP3 value of 2.8 suggests that this compound has a preference for a lipid environment over an aqueous one, but is not excessively greasy.

Scientific Rationale:

-

A positive logP value is essential for passive diffusion across cell membranes.

-

Values in the range of 1-3 are often considered optimal for oral drug candidates, balancing the need for membrane permeability with sufficient aqueous solubility to prevent precipitation in the GI tract. Compounds with very high logP values (>5) often suffer from poor aqueous solubility and high metabolic turnover.

Solubility Profile

-

In acidic aqueous media (e.g., pH < 3): Solubility is expected to be low, as the compound exists in its neutral, less polar form.

-

In basic aqueous media (e.g., pH > 6): Solubility will be significantly higher due to the formation of the highly polar carboxylate salt.

-

In organic solvents: It is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO, which can solvate both the carboxylic acid group and the aromatic ring.

Understanding this profile is paramount for selecting appropriate vehicles for in vitro assays and for developing viable drug formulations.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable aspects of chemical research. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A singlet for the methyl (-CH₃) protons on the tolyl group around 2.3 ppm.

-

Two doublets for the aromatic protons (AA'BB' system) in the 7.0-7.2 ppm range.

-

Three multiplets for the butyric acid chain protons (-CH₂-CH₂-CH₂-) between approximately 1.8 and 2.6 ppm.

-

A broad singlet for the acidic carboxyl proton (-COOH), typically above 10-12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework.[5] Expected signals include:

-

The carbonyl carbon (-C=O) signal downfield, around 178-180 ppm.

-

Four distinct signals for the aromatic carbons, with the quaternary carbons appearing at different shifts than the protonated carbons.

-

Signals for the three aliphatic carbons of the butyric acid chain.

-

The methyl carbon signal upfield, around 21 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound will be dominated by:

-

A very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.

-

A sharp and intense C=O (carbonyl) stretching band around 1700 cm⁻¹.

-

C-H stretching bands just above and below 3000 cm⁻¹ for the aromatic and aliphatic C-H bonds, respectively.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (178.23).[3]

Experimental Methodologies

To ensure data integrity, standardized and well-understood protocols must be followed. The following sections detail the methodologies for determining the most critical physicochemical parameters.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a compound like this compound is crucial for efficiency and accuracy.

Caption: Logical workflow for the physicochemical characterization of a research compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.

Rationale: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the log term becomes zero, and thus pH = pKa. This condition occurs at the half-equivalence point of the titration.

Step-by-Step Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Accurately weigh approximately 50-100 mg of this compound and dissolve it in ~50 mL of a suitable co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, ΔpH/ΔV).

-

Calculate the half-equivalence point volume (Vₑ/2).

-

The pKa is the pH value on the titration curve that corresponds to the Vₑ/2 volume.[7]

-

Perform the titration in triplicate to ensure reproducibility.[7]

-

Protocol 2: Determination of Thermodynamic Solubility by Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale: This method ensures that the system has reached true thermodynamic equilibrium, providing a solubility value that is independent of dissolution rate and more relevant to in-vivo conditions than kinetic solubility measurements.

Step-by-Step Protocol:

-

Preparation:

-

Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl).

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for creating an analytical calibration curve (e.g., by HPLC-UV).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess should be clearly visible.

-

Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[8]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand so that the excess solid can settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved microcrystals.

-

Accurately dilute the filtered supernatant with the analytical mobile phase.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

-

Calculation:

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Back-calculate to determine the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically expressed in µg/mL or mM.

-

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed (H302).[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

Conclusion

This compound is a weakly acidic, moderately lipophilic compound with a well-defined chemical structure. Its physicochemical properties, particularly its pKa and logP, make it a compound of interest for applications ranging from pharmaceutical synthesis to materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data quality and reproducibility in their research and development endeavors.

References

Please note: The last access date for all URLs was January 1, 2026.

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

-

Marques, M. R. C. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

4-(para-Tolyl)-butyric acid. NIST Chemistry WebBook. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Ibarra-Montaño, L. A., et al. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. Lifescience Global. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound(4521-22-6) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | 4521-22-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-(para-Tolyl)-butyric acid (CAS 4521-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Butyric Acid(107-92-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(p-Tolyl)butyric Acid in Lipid Regulation

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-(p-Tolyl)butyric acid in the regulation of lipid metabolism. Drawing upon established knowledge of structurally analogous compounds, namely butyric acid and 4-phenylbutyric acid, we propose a multi-faceted mechanism centered on the inhibition of histone deacetylases (HDACs) and the potential activation of peroxisome proliferator-activated receptor-alpha (PPARα). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the core pathways and providing detailed experimental protocols for the validation of these proposed mechanisms.

Introduction: The Emerging Role of Aryl-Substituted Short-Chain Fatty Acids in Lipid Homeostasis

The prevalence of metabolic disorders characterized by dyslipidemia has spurred intensive research into novel therapeutic agents. Among these, short-chain fatty acids (SCFAs) and their derivatives have garnered significant attention for their lipid-regulating properties.[1][2] Butyric acid, a well-studied SCFA, and its phenyl-substituted derivative, 4-phenylbutyric acid (PBA), have demonstrated efficacy in modulating key aspects of lipid metabolism, including de novo lipogenesis, fatty acid β-oxidation, and cholesterol homeostasis.[1][2] this compound, an aryl-substituted butyric acid derivative, is a compound of interest owing to its structural similarity to these known lipid-modulating agents. This guide delineates a proposed mechanistic framework for its action and provides the experimental means to interrogate it.

Proposed Core Mechanism of Action of this compound

Based on the established activities of its structural analogs, we hypothesize that this compound exerts its lipid-regulatory effects through two primary, potentially interconnected, mechanisms: histone deacetylase (HDAC) inhibition and peroxisome proliferator-activated receptor alpha (PPARα) activation.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Gateway to Lipid Regulation

Butyric acid is a well-characterized HDAC inhibitor.[3][4] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and influencing the transcription of a specific subset of genes.[3][5] 4-phenylbutyric acid shares this HDAC inhibitory activity.[1][2] The structural conservation of the butyric acid moiety in this compound strongly suggests it may also function as an HDAC inhibitor.

Causality of Experimental Choice: The initial and most fundamental experiment to validate this proposed mechanism is to directly assess the HDAC inhibitory potential of this compound. A positive result would provide a strong foundation for its role as an epigenetic modulator of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: A Master Switch for Fatty Acid Catabolism

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[6][7] PPARα, highly expressed in tissues with high fatty acid catabolism rates such as the liver, is a key regulator of genes involved in fatty acid uptake and β-oxidation.[7][8] Fatty acids and their derivatives are natural ligands for PPARs.[6] Notably, 4-phenylbutyric acid has been shown to upregulate PPARα.[9] Given its structure, this compound is a plausible candidate for a PPARα agonist.

Causality of Experimental Choice: A direct assessment of this compound's ability to activate PPARα is essential. This can be achieved through reporter gene assays, which provide a quantitative measure of receptor activation in a cellular context.

Downstream Effects on Lipid Metabolism

The dual action of HDAC inhibition and PPARα activation is proposed to converge on the regulation of key lipid metabolic pathways:

-

Inhibition of De Novo Lipogenesis and Cholesterol Synthesis: Butyric acid and PBA have been shown to downregulate de novo lipogenesis.[1][2] Butyrate, through HDAC inhibition, can impair the signaling of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol and fatty acid synthesis.[10] This leads to reduced expression of key enzymes such as HMG-CoA reductase.

-

Stimulation of Fatty Acid β-Oxidation: PPARα activation is a primary driver of fatty acid oxidation.[8] By activating PPARα, this compound would be expected to increase the expression of genes encoding enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways.

A proposed signaling pathway for the action of this compound is depicted below:

Caption: Proposed mechanism of this compound in lipid regulation.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to mechanistic elucidation.

In Vitro Assessment of HDAC Inhibition

Objective: To determine if this compound directly inhibits histone deacetylase activity.

Methodology: Fluorometric HDAC Activity Assay

-

Prepare Nuclear Extracts: Isolate nuclear extracts from a relevant cell line (e.g., HepG2 human hepatoma cells) using a commercial nuclear extraction kit.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Nuclear Extract (containing HDACs)

-

This compound at various concentrations (e.g., 0.1 µM to 1 mM). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).

-

-

Substrate Addition: Add a fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Developer Addition: Add the developer solution, which releases the fluorophore from the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Determination of PPARα Activation

Objective: To assess the ability of this compound to activate PPARα.

Methodology: PPARα Reporter Gene Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with three plasmids:

-

An expression vector for human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.

Caption: Workflow for the PPARα reporter gene assay.

Analysis of Cellular Lipid Content and Metabolism

Objective: To quantify the effects of this compound on cellular lipid accumulation and key metabolic pathways.

Methodology: Lipidomics and Metabolic Flux Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 or primary hepatocytes) and treat with this compound at a concentration determined from previous assays.

-

Lipid Extraction: After treatment, wash the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[2]

-

Lipid Profiling by Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of various lipid species, including triglycerides, cholesterol esters, and phospholipids.[2]

-

Fatty Acid Oxidation Assay:

-

Treat cells with this compound in the presence of radiolabeled fatty acids (e.g., [1-14C]palmitic acid).

-

Measure the production of 14CO2 and acid-soluble metabolites as an indicator of fatty acid oxidation rates.

-

-

De Novo Lipogenesis Assay:

-

Treat cells with this compound and a radiolabeled precursor for lipogenesis (e.g., [1,2-14C]acetic acid).

-

Extract total lipids and measure the incorporation of the radiolabel into the lipid fraction.

-

Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of key genes involved in lipid metabolism.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat cells with this compound, then isolate total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qRT-PCR: Perform qRT-PCR using primers for target genes, including:

-

PPARα target genes: CPT1A, ACOX1

-

SREBP-2 target genes: HMGCR, LDLR

-

Lipogenesis genes: FASN, ACACA

-

Housekeeping genes for normalization: GAPDH, ACTB

-

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Putative Effects of this compound on Key Lipid Regulatory Parameters

| Parameter | Predicted Effect of this compound | Rationale (based on analogs) |

| HDAC Activity | Inhibition | Structural similarity to butyric acid |

| PPARα Activation | Agonism | Structural similarity to 4-phenylbutyric acid |

| Cellular Triglyceride Levels | Decrease | Enhanced fatty acid oxidation |

| Cellular Cholesterol Levels | Decrease | Impaired SREBP-2 signaling |

| Fatty Acid Oxidation Rate | Increase | PPARα activation |

| De Novo Lipogenesis Rate | Decrease | Impaired SREBP-2 signaling |

| CPT1A Gene Expression | Increase | PPARα target gene |

| HMGCR Gene Expression | Decrease | SREBP-2 target gene |

Conclusion

The proposed mechanism of action for this compound in lipid regulation, centered on HDAC inhibition and potential PPARα activation, provides a solid framework for further investigation. The experimental protocols detailed in this guide offer a robust approach to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in the context of metabolic diseases. The convergence of epigenetic and transcriptional regulation presents an exciting avenue for the development of novel lipid-modulating agents.

References

-

He, J., Zhang, F., & Li, H. (2020). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Pharmacological Research, 155, 104735. [Link]

-

Kruse, J. P., & Gu, W. (2009). Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression. Cancer research, 69(8), 3618-3625. [Link]

-

He, J., Zhang, F., & Li, H. (2020). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. ResearchGate. [Link]

-

O'Neill, H. M., & Murphy, K. J. (2021). Butyrate Lowers Cellular Cholesterol through HDAC Inhibition and Impaired SREBP-2 Signalling. International journal of molecular sciences, 22(24), 13295. [Link]

-

Li, X., Wang, Y., & Chen, J. (2023). Novel Lauric Acid-Butyric Structural Lipid Inhibits Inflammation: Small Intestinal Microbes May Be Important Mediators. Molecular nutrition & food research, 67(23), e2300213. [Link]

-

Li, Y., Wang, S., & Zhang, M. (2021). 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. Clinical and translational medicine, 11(4), e379. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S-2493S. [Link]

-

Hull, M. A., & Hull, J. C. (2010). Butyrate Histone Deacetylase Inhibitors. Epigenetics & chromatin, 3, 1. [Link]

-

Wang, Y., Chen, J., & Li, X. (2021). Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways. Bioscience reports, 41(6), BSR20203639. [Link]

-

Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Diabetes, 54(8), 2460-2470. [Link]

-

Goldstein, J. L., & Brown, M. S. (2009). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340. [Link]

-

Skorve, J., & Bremer, J. (1993). Acute modulation of rat hepatic lipid metabolism by sulphur-substituted fatty acid analogues. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1169(2), 148-156. [Link]

-

Johnston, N. C., & Goldfine, H. (1988). Replacement of the aliphatic chains of Clostridium acetobutylicum by exogenous fatty acids: regulation of phospholipid and glycolipid composition. Journal of bacteriology, 170(6), 2641-2647. [Link]

-

van der Vaart, J., van den Berg, M., & van der Meulen, T. (2023). Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction. The FEBS journal. [Link]

-

Sharma, A., & Kumar, V. (2017). Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. ResearchGate. [Link]

-

Bionaz, M., & Loor, J. J. (2012). When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model. Genes, 3(4), 598-616. [Link]

-

Porstmann, T., & Griffiths, B. (2009). Sterol regulatory element binding protein-dependent regulation of lipid synthesis supports cell survival and tumor growth. Cancer research, 69(22), 8782-8790. [Link]

-

Shimano, H. (2012). Srebp2: A master regulator of sterol and fatty acid synthesis. Journal of lipid research, 53(11), 2247-2249. [Link]

-

Lee, J. Y., & Kawada, T. (2011). Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. Biochemical and biophysical research communications, 407(4), 818-822. [Link]

-

Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. ResearchGate. [Link]

-

Shimano, H. (2012). Srebp2: A Master Regulator of Sterol and Fatty Acid Synthesis. ResearchGate. [Link]

-

Tyagi, S., & Gupta, P. (2017). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. International journal of molecular sciences, 18(8), 1634. [Link]

-

Kim, S. W., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 946-951. [Link]

-

Chen, Y. T., & Wang, W. H. (2019). Upregulation of peroxisome proliferator-activated receptor-α and the lipid metabolism pathway promotes carcinogenesis of ampullary cancer. Oncology letters, 18(4), 3629-3638. [Link]

Sources

- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-(p-Tolyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. This guide serves as a comprehensive technical exploration into the spectroscopic analysis of 4-(p-Tolyl)butyric acid, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also provide a didactic narrative on the principles and methodologies that underpin the interpretation of this data. Our approach is rooted in the core tenets of scientific integrity, offering a self-validating system of analysis that is both robust and reproducible.

This document eschews a rigid, templated format in favor of a logical and intuitive progression that mirrors the scientific process itself. We will journey through the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a holistic and unambiguous portrait of the molecular structure of this compound. Each section is designed to be a self-contained module, yet cohesively integrated to tell the complete story of this molecule through the language of spectroscopy.

The Molecular Blueprint: An Introduction to this compound

This compound, also known as 4-(4-methylphenyl)butanoic acid, possesses a chemical structure that marries an aromatic moiety with a carboxylic acid functionality via a flexible alkyl chain.[1][2] This unique combination of a hydrophobic aromatic ring and a polar carboxylic acid group imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic landscape is crucial for predicting its reactivity, metabolic fate, and potential as a pharmacological agent or building block.

To this end, a multi-pronged spectroscopic approach is not merely advantageous but essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unequivocal confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Sample Preparation

A representative protocol for the preparation of an NMR sample of this compound is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Standard Addition (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide a zero reference point for the chemical shift scale.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.1 | Doublet | 2H | Aromatic (ortho to -CH₃) |

| ~7.0 | Doublet | 2H | Aromatic (meta to -CH₃) |

| ~2.6 | Triplet | 2H | -CH₂- (adjacent to aromatic ring) |

| ~2.3 | Triplet | 2H | -CH₂- (adjacent to -COOH) |

| ~2.3 | Singlet | 3H | -CH₃ (aromatic) |

| ~1.9 | Multiplet | 2H | -CH₂- (middle of the chain) |

Interpretation:

-

Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically between 11 and 12 ppm.

-

Aromatic Protons: The aromatic protons will appear in the region of 7.0-7.2 ppm. Due to the para-substitution, the spectrum will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating methyl group will be slightly more shielded (upfield) than the protons meta to it.

-

Alkyl Chain Protons: The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be deshielded by the ring current and appear as a triplet around 2.6 ppm. The methylene group alpha to the carbonyl group (-CH₂-COOH) will also be deshielded and appear as a triplet around 2.3 ppm. The central methylene group will be the most shielded of the alkyl chain protons and will appear as a multiplet (likely a sextet) around 1.9 ppm.

-

Methyl Protons: The methyl group attached to the aromatic ring will give a sharp singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~138 | Aromatic (quaternary, attached to alkyl chain) |

| ~135 | Aromatic (quaternary, attached to -CH₃) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~35 | -CH₂- (adjacent to aromatic ring) |

| ~33 | -CH₂- (adjacent to -COOH) |

| ~27 | -CH₂- (middle of the chain) |

| ~21 | -CH₃ (aromatic) |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum, typically around 179 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. The two quaternary carbons will have distinct chemical shifts, as will the two types of protonated aromatic carbons.

-

Alkyl Chain Carbons: The carbons of the butyric acid chain will appear in the upfield region of the spectrum. The chemical shifts will be influenced by their proximity to the aromatic ring and the carbonyl group.

-

Methyl Carbon: The methyl carbon attached to the aromatic ring will be the most shielded carbon and will appear at the most upfield position, around 21 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The absorption of IR radiation at specific frequencies corresponds to particular functional groups, providing a "fingerprint" of the molecule.

Experimental Protocol: FTIR Sample Preparation (Solid)

For a solid sample like this compound, two common methods for IR analysis are:

-

Potassium Bromide (KBr) Pellet:

-

A small amount of the finely ground sample (1-2 mg) is mixed with dry KBr powder (100-200 mg).

-

The mixture is pressed under high pressure to form a transparent pellet.

-

The pellet is then placed in the IR beam for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

-

Interpreting the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1610, 1500 | Medium | C=C stretch (aromatic ring) |

| ~1410, ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Analysis:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

The strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

-

The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ confirms the presence of both moieties.

-

The absorptions in the 1610-1500 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.

-

The strong band around 815 cm⁻¹ is a key diagnostic peak for para-disubstitution on a benzene ring.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small organic molecules is Electron Ionization (EI).

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Analysis of the Mass Spectrum

The mass spectrum of this compound will provide crucial information for structural confirmation.

Predicted Mass Spectrum Data for this compound:

| m/z | Proposed Fragment |

| 178 | [M]⁺• (Molecular Ion) |

| 161 | [M - OH]⁺ |

| 133 | [M - COOH]⁺ |

| 118 | [C₉H₁₀]⁺• (from McLafferty rearrangement) |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Pattern Analysis:

-

Molecular Ion Peak: The peak at m/z 178 corresponds to the molecular weight of this compound (C₁₁H₁₄O₂).[1]

-

Loss of Hydroxyl Radical: A peak at m/z 161 can be attributed to the loss of a hydroxyl radical (•OH) from the molecular ion.

-

Loss of Carboxyl Group: The peak at m/z 133 represents the loss of the entire carboxylic acid group (•COOH).

-

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a γ-hydrogen is the McLafferty rearrangement, which would result in a prominent peak at m/z 118.

-

Benzylic Cleavage: The peak at m/z 91 is a very common fragment in compounds containing a benzyl group and corresponds to the stable tropylium ion. The peak at m/z 105 likely arises from cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary perspective, and it is the synergy of these methods that allows for a high degree of confidence in the structural assignment.

-

NMR delineates the precise carbon-hydrogen framework and the connectivity of the atoms.

-

IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the para-substituted aromatic ring.

-

Mass Spectrometry establishes the molecular weight and provides valuable structural information through the analysis of fragmentation patterns.

This in-depth guide has not only presented the expected spectral data for this compound but has also elucidated the underlying principles and experimental considerations. This holistic approach, grounded in scientific rigor, is indispensable for researchers and professionals in the pharmaceutical and chemical sciences who rely on accurate molecular characterization to drive their discoveries and innovations.

References

-

National Institute of Standards and Technology. (n.d.). 4-(para-Tolyl)-butyric acid. In NIST Chemistry WebBook. Retrieved from [Link][1][2]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to 4-(p-Tolyl)butyric Acid Analogs as Modulators of Cellular Stress and Disease

Introduction: Beyond Symptomatic Treatment to Cellular Homeostasis

In the landscape of modern drug discovery, a paradigm shift is underway—from targeting the downstream symptoms of disease to modulating the fundamental cellular processes that underpin them. Central to this approach is the concept of maintaining cellular homeostasis, particularly in the face of proteotoxic and metabolic stress. Within this context, a class of small molecules, the analogs of 4-(p-Tolyl)butyric acid, has emerged as a compelling area of investigation. While this compound itself is a recognized intermediate in pharmaceutical synthesis, its close structural relatives, most notably 4-phenylbutyric acid (4-PBA), have been extensively studied, revealing a fascinating polypharmacology with significant therapeutic potential across a spectrum of diseases.[1][2]

This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound analogs. We will dissect their mechanisms of action, grounded in their ability to function as chemical chaperones and signaling modulators, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile class of compounds. While much of the mechanistic data is derived from studies on the archetypal analog, 4-phenylbutyric acid, the principles and methodologies presented herein provide a robust framework for the investigation of this compound and its novel derivatives.

The Core Mechanism: Alleviating Endoplasmic Reticulum Stress and Beyond

The primary therapeutic potential of this compound analogs stems from their well-documented ability to mitigate endoplasmic reticulum (ER) stress.[2] The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of proteins.[3] A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4] While initially a pro-survival mechanism, chronic or unresolved ER stress can trigger apoptosis and inflammation, contributing to the pathology of numerous diseases.[2][4]

4-Phenylbutyric acid (4-PBA), the most studied analog, acts as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[2][5] This action helps to reduce the load of misfolded proteins in the ER, thereby alleviating stress. However, the therapeutic effects of these analogs are not limited to this chaperone activity. They have been shown to modulate cellular signaling in several key ways:

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can alter the transcription of genes involved in inflammation, cell cycle control, and apoptosis.[2]

-

Modulation of the Unfolded Protein Response (UPR): Analogs of 4-PBA have been shown to selectively inhibit specific branches of the UPR, such as the IRE1 and ATF6 pathways. This targeted modulation can help to resolve ER stress without triggering the pro-apoptotic arms of the response.

-

Anti-inflammatory Signaling: These compounds can suppress key inflammatory pathways, including the activation of NF-κB and MAPKs, which are central to the production of pro-inflammatory cytokines.[6]

This multifaceted mechanism of action underpins the broad therapeutic potential of this compound analogs.

Therapeutic Applications: A Disease-Spanning Potential

The ability of this compound analogs to restore cellular homeostasis has led to their investigation in a wide range of diseases.

Neurodegenerative Diseases

A hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), is the accumulation of misfolded protein aggregates. By acting as chemical chaperones, 4-PBA and its derivatives have shown promise in preclinical models of these conditions by reducing protein aggregation and protecting against neuronal cell death.[1]

Metabolic Disorders

In the context of metabolic diseases such as obesity and type 2 diabetes, ER stress in tissues like the liver and adipose is a key contributor to insulin resistance and inflammation. 4-PBA has been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models by alleviating ER stress and modulating lipid metabolism.[7]

Inflammatory and Autoimmune Diseases

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis. The anti-inflammatory properties of 4-PBA, mediated through the inhibition of NF-κB and MAPK signaling, suggest its potential as a therapeutic agent in these conditions.[6]

Cancer

The role of HDAC inhibition in cancer therapy is well-established. By modifying chromatin structure and gene expression, HDAC inhibitors like 4-PBA can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Derivatives of 4-PBA have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[8]

Ischemia-Reperfusion Injury

Ischemia-reperfusion injury, a common cause of tissue damage in conditions like stroke and myocardial infarction, is associated with a surge in ER stress. 4-PBA has demonstrated protective effects in animal models of renal ischemia-reperfusion injury by reducing apoptosis and inflammation.[5]

Experimental Workflows and Protocols

The evaluation of this compound analogs requires a suite of in vitro and in vivo assays to characterize their biochemical activity and therapeutic efficacy.

In Vitro Evaluation of Chaperone Activity

A fundamental step in characterizing these analogs is to assess their ability to prevent protein aggregation. A commonly used method is the citrate synthase (CS) aggregation assay.[9][10]

Protocol: Citrate Synthase Aggregation Assay [10][11]

-

Objective: To determine the ability of a test compound to prevent the heat-induced aggregation of citrate synthase.

-

Materials:

-

Citrate synthase (from porcine heart)

-

HEPES buffer (40 mM, pH 7.5)

-

Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a stock solution of citrate synthase in HEPES buffer.

-

In a quartz cuvette, mix the CS solution with the test compound at various concentrations. Include a vehicle control (solvent only).

-

Place the cuvette in the spectrophotometer and equilibrate at a non-denaturing temperature (e.g., 25°C).

-

Rapidly increase the temperature to a denaturing temperature (e.g., 43°C) to induce aggregation.

-

Monitor the increase in light scattering at 360 nm over time.

-

-

Data Analysis:

-

Plot the change in absorbance (light scattering) over time for each condition.

-

A reduction in the rate and extent of light scattering in the presence of the test compound indicates chaperone activity.

-

Calculate the EC50 value for aggregation inhibition.

-

Assessment of ER Stress Modulation in Cell Culture

Mammalian cell lines are invaluable for studying the effects of these compounds on the UPR.[4]

Protocol: Western Blot Analysis of UPR Markers [12]

-

Objective: To measure the effect of test compounds on the expression of key UPR proteins.

-

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or a disease-relevant cell type)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-IRE1α, XBP1s, p-eIF2α)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with the test compound or vehicle for a specified time (e.g., 1 hour).

-

Induce ER stress by adding tunicamycin or thapsigargin to the medium.

-

Incubate for a further period (e.g., 6-24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against UPR markers, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

Compare the expression levels of UPR markers in treated versus untreated cells.

-

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the therapeutic potential of this compound analogs in a physiological context. The choice of model will depend on the disease of interest. For example, mouse models of Alzheimer's disease or collagen-induced arthritis in mice can be used.[3][13]

General Workflow for an In Vivo Study:

-

Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease.

-

Dosing and Administration: Determine the appropriate dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment duration based on pharmacokinetic and tolerability studies.

-

Treatment Groups: Include a vehicle control group, a positive control group (if available), and several dose levels of the test compound.

-

Efficacy Readouts: Monitor disease-specific endpoints throughout the study. This could include behavioral tests for neurodegenerative diseases, clinical scoring for arthritis, or metabolic parameters for diabetes.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, collect tissues for analysis of target engagement and downstream effects. This may include measuring levels of UPR markers, inflammatory cytokines, or protein aggregates in relevant tissues.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in a structured format.

Table 1: In Vitro Activity of this compound Analogs

| Compound ID | Structure | CS Aggregation IC50 (µM) | HDAC Inhibition IC50 (µM) | Cell Viability EC50 (µM) |

| 4-PBA | Phenyl-butyric acid | Data | Data | Data |

| Analog A | Structure | Data | Data | Data |

| Analog B | Structure | Data | Data | Data |

Diagrams of Key Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Caption: A tiered experimental workflow for evaluating novel analogs.

Conclusion and Future Directions

The analogs of this compound represent a promising class of therapeutic agents with a unique ability to modulate fundamental cellular stress pathways. The extensive research on 4-phenylbutyric acid has laid a strong foundation for understanding their mechanism of action and has demonstrated their potential across a wide range of diseases. While the therapeutic applications of this compound itself remain to be fully elucidated, its structural similarity to 4-PBA suggests that it and its novel derivatives are fertile ground for drug discovery efforts.

Future research should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their precise molecular targets and the interplay between their chaperone and signaling activities will be crucial for their successful clinical translation. The experimental frameworks outlined in this guide provide a clear path for advancing these promising compounds from the laboratory to the clinic, with the ultimate goal of developing new therapies that target the root causes of disease.

References

-

Animal Models in the Study of the Unfolded Protein Response. PubMed Central. [Link]

-

Assays to Characterize Molecular Chaperone Function In Vitro. Springer Link. [Link]

-

Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. PubMed Central. [Link]

-

Assays to Characterize Molecular Chaperone Function In Vitro. ResearchGate. [Link]

-

Measuring ER stress and the unfolded protein response using mammalian tissue culture system. PubMed Central. [Link]

-

Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. PubMed Central. [Link]

-

Analysis of Molecular Chaperone Activities Using In Vitro and In Vivo Approaches. Springer Link. [Link]

-

Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy. Springer Link. [Link]

-

Endoplasmic reticulum stress responses in mouse models of Alzheimer's disease: Overexpression paradigm versus knockin paradigm. PubMed Central. [Link]

-

4-Phenylbutyrate Clinical Trial Starting Recruitment. STXBP1 Foundation. [Link]

-

In vitro chaperone assays. (a) shows a simple annealing assay where two... ResearchGate. [Link]

-

4-phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. PubMed Central. [Link]

-

Methods for Studying ER Stress and UPR Markers in Human Cells. ResearchGate. [Link]

-

Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice. National Institutes of Health. [Link]

-

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. ResearchGate. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Synergetic Effect of 4-Phenylbutyric Acid in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening. Frontiers. [Link]

-

4-P-TOLYLBUTYRIC ACID. Gsrs. [Link]

-

4-(4-methylphenyl)butanoic acid. Stenutz. [Link]

-

4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

- Synthesis of 4-phenylbutyric acid.

Sources

- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Animal Models in the Study of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Endoplasmic reticulum stress responses in mouse models of Alzheimer's disease: Overexpression paradigm versus knockin paradigm - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number and molecular structure of 4-(p-Tolyl)butyric acid"

An In-depth Technical Guide to 4-(p-Tolyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity

This compound, also known as 4-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative. Its unique structure, featuring a tolyl group attached to a butyric acid chain, underpins its distinct physicochemical properties and biological activities.

CAS Number: 4521-22-6[1][2][3][4]

Molecular Formula: C₁₁H₁₄O₂[1][2][5]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at the para position, connected to a four-carbon carboxylic acid chain.

Canonical SMILES: CC1=CC=C(C=C1)CCCC(=O)O[5]

InChI: InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)[1][3]

InChIKey: IXWOVMRDYFFXGI-UHFFFAOYSA-N[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and formulation development.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [2][4] |

| Appearance | Off-white to light yellow-beige crystals or powder | [5][6] |